REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.[CH2:10]=O>O.[Pd]>[CH3:10][N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)N)CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 25° C.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through Celite
|
Type
|
WASH
|
Details
|
the latter was washed with water and methanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on a silica gel column (60×5 cm)
|
Reaction Time |
43 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(C(=O)N)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |